2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted at position 3 with a furan-2-ylmethyl group, at positions 5 and 6 with methyl groups, and at position 2 with a sulfanyl-linked N-phenylacetamide moiety. Its structural complexity suggests applications in antimicrobial or enzyme inhibition, as seen in analogous thienopyrimidinone derivatives .
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-14(2)29-19-18(13)20(26)24(11-16-9-6-10-27-16)21(23-19)28-12-17(25)22-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYOQFOFTQIYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thieno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced thieno[2,3-d]pyrimidine derivatives, and substituted phenylacetamide derivatives .
Scientific Research Applications
2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Functional Modifications
Key Observations
Substituent Impact on Activity: Furan vs. Methyl Groups (5,6 positions): Consistent methylation at positions 5 and 6 across analogs enhances metabolic stability by shielding the core from oxidative degradation .
Sulfanyl-Acetamide Linkage :
- N-Phenyl vs. Halogenated Phenyl : The target’s N-phenyl group lacks electron-withdrawing substituents (e.g., 4j’s 3-chloro-4-fluorophenyl), which may reduce electrophilicity and toxicity .
- Benzylsulfanyl vs. Acetamide : Compounds like 5 (benzylsulfanyl) show antimicrobial activity but lack the acetamide moiety, suggesting the latter is critical for target binding .
Biological Activity Trends: Antimicrobial Efficacy: Benzimidazole derivatives (4j, 5) exhibit stronger inhibition against Gram-positive bacteria (e.g., S. aureus) due to enhanced DNA intercalation, whereas the target compound’s furan group may shift activity toward Gram-negative strains . TRPA1 Inhibition: Patent data () highlight thieno[2,3-d]pyrimidinones as TRPA1 antagonists. The target’s furan substitution could modulate ion channel affinity compared to ethyl or propenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
